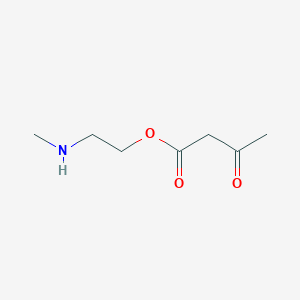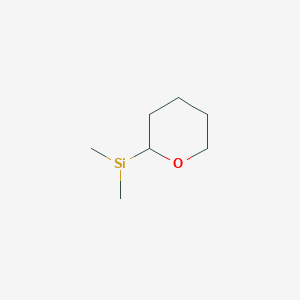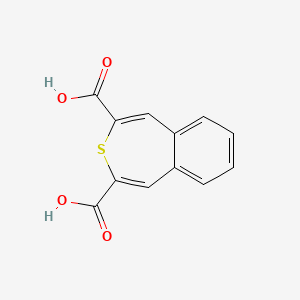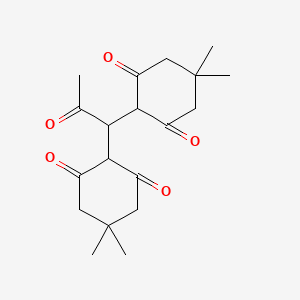![molecular formula C15H14 B14314632 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene CAS No. 112106-94-2](/img/structure/B14314632.png)
2-Phenylbicyclo[3.2.2]nona-2,6,8-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylbicyclo[322]nona-2,6,8-triene is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[32
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene typically involves the Diels-Alder reaction. One common method starts with the cycloheptatriene-maleic anhydride adduct. This adduct undergoes a series of reactions, including heating in n-hexane at temperatures between 160°C and 180°C, to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 2-Phenylbicyclo[32
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Phenylbicyclo[3.2.2]nona-2,6,8-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, influencing pathways such as electron transfer and molecular rearrangement. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products .
Comparaison Avec Des Composés Similaires
Bicyclo[3.2.2]nona-2,6,8-triene: The parent compound without the phenyl group.
Benzo[f]bicyclo[3.2.2]nona-2,6,8-triene: A benzo analog with different reactivity and stability.
Uniqueness: 2-Phenylbicyclo[32The phenyl group can participate in additional reactions, providing a broader range of chemical transformations compared to its analogs .
Propriétés
Numéro CAS |
112106-94-2 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-phenylbicyclo[3.2.2]nona-2,6,8-triene |
InChI |
InChI=1S/C15H14/c1-2-4-13(5-3-1)15-11-8-12-6-9-14(15)10-7-12/h1-7,9-12,14H,8H2 |
Clé InChI |
PUKMQQKPDQASTP-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(C2C=CC1C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)




![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14314621.png)
